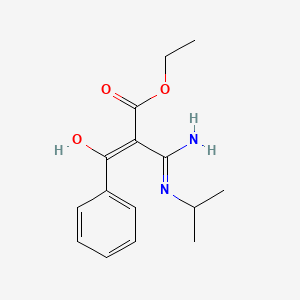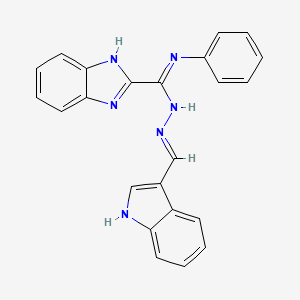![molecular formula C23H23N5O3 B6024965 2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6024965.png)
2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a naphthyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multiple steps, including the formation of the morpholine ring, the pyridine ring, and the naphthyridine ring. One common synthetic route involves the condensation of cyclopentanone oxime with 1-fluoro-4-nitrobenzene, followed by rearrangement and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-MORPHOLIN-4-YL-2-PYRIDIN-3-YL-ETHANETHIONE
- 2-MORPHOLIN-4-YL-BENZOTHIAZOLE
- (E)-2-[2-(PYRIDIN-4-YL)VINYL]PYRIDINE
Uniqueness
2-[3-(MORPHOLIN-4-YL)PROPYL]-8-(PYRIDIN-4-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is unique due to its combination of a morpholine ring, a pyridine ring, and a naphthyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
8-(3-morpholin-4-ylpropyl)-2-pyridin-4-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-22-18-16-19-21(5-11-28(23(19)30)17-2-6-24-7-3-17)25-20(18)4-10-27(22)9-1-8-26-12-14-31-15-13-26/h2-7,10-11,16H,1,8-9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYYQTUTVRMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6024888.png)
![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6024890.png)
![3,5-bis(difluoromethyl)-1-[3-(dimethylamino)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6024891.png)
![2-(4-chlorophenyl)-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B6024893.png)
![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6024895.png)
![ETHYL 2-{[2-(DIETHYLAMINO)ACETYL]AMINO}-7-HYDROXYIMINO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B6024905.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6024919.png)

![5-(1-azepanyl)-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6024930.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6024932.png)
![(4Z)-4-[(Hydroxyamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6024938.png)
![7-[[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]methyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B6024945.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{2-hydroxy-5-[(Z)-phenyldiazenyl]phenyl}methylidene]acetohydrazide](/img/structure/B6024946.png)

